molecular formula C42H84N2O3.C2H6O4S<br>C44H90N2O7S B13776328 2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate) CAS No. 67952-48-1

2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate)

Cat. No.: B13776328
CAS No.: 67952-48-1
M. Wt: 791.3 g/mol
InChI Key: IVOWPGOAEHSEBW-UHFFFAOYSA-N
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Description

2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate) is an organic compound with a complex structure. It is typically found as a white or yellow solid and is soluble in organic solvents such as chloroform, methanol, and ethanol . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate) involves multiple steps. The primary synthetic route includes the reaction of stearic acid with ethylamine to form an intermediate, which is then further reacted with 1-oxostearyl chloride. The final step involves the esterification of the intermediate with ethyl sulfate under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary and secondary amines, and alcohols.

    Substitution: Formation of substituted amines and esters.

Scientific Research Applications

2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate) involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethyl(2-(stearoylamino)ethyl)amino)ethyl stearate
  • 2-(Ethyl(2-(palmitoylamino)ethyl)amino)ethyl palmitate

Uniqueness

Compared to similar compounds, 2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate) has a unique combination of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and emulsifying agent. Its ability to integrate into lipid membranes also distinguishes it from other similar compounds .

Properties

CAS No.

67952-48-1

Molecular Formula

C42H84N2O3.C2H6O4S
C44H90N2O7S

Molecular Weight

791.3 g/mol

IUPAC Name

ethyl hydrogen sulfate;2-[ethyl-[2-(octadecanoylamino)ethyl]amino]ethyl octadecanoate

InChI

InChI=1S/C42H84N2O3.C2H6O4S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(45)43-37-38-44(6-3)39-40-47-42(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;1-2-6-7(3,4)5/h4-40H2,1-3H3,(H,43,45);2H2,1H3,(H,3,4,5)

InChI Key

IVOWPGOAEHSEBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CCOC(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)O

Origin of Product

United States

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